2-Aminohexadecanoic acid

Catalog No.
S666147
CAS No.
7769-79-1
M.F
C16H33NO2
M. Wt
271.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminohexadecanoic acid

CAS Number

7769-79-1

Product Name

2-Aminohexadecanoic acid

IUPAC Name

2-aminohexadecanoic acid

Molecular Formula

C16H33NO2

Molecular Weight

271.44 g/mol

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19)

InChI Key

XELWBYCKQCNAGY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)N

Chemical Properties:

2-Aminohexadecanoic acid, also known as α-aminohexadecanoic acid, is a type of fatty acid with a 16-carbon chain (C16) and an amino group attached to the second carbon atom. Its chemical formula is C16H33NO2, and it has a CAS number of 7769-79-1 National Institutes of Health, [PubChem: )].

Potential Applications:

While research on 2-aminohexadecanoic acid is ongoing, it has been explored in several scientific contexts:

  • Vaccine Development: Studies have investigated its potential as a component in vaccines against Streptococcus pyogenes, a bacterium responsible for various illnesses. The research suggests that 2-aminohexadecanoic acid might enhance the immune response to specific peptides derived from the bacteria European Molecular Biology Laboratory - European Bioinformatics Institute, [2-aminohexadecanoic acid: ].

2-Aminohexadecanoic acid is a long-chain alpha-amino fatty acid characterized by a 16-carbon chain with an amino group attached to the second carbon. Its molecular formula is C₁₆H₃₃NO₂, and it possesses both carboxylic acid and amine functional groups, making it a significant compound in biochemical processes. This compound is notable for its role in various biological systems, particularly in immunology and as a building block for peptide synthesis.

  • Antibacterial activity: A study suggests that 2-aminohexadecanoic acid isolated from a marine sponge might have antibacterial properties []. More research is needed to confirm this function.

The chemical reactivity of 2-aminohexadecanoic acid is typical of alpha-amino acids. Key reactions include:

  • Esterification: The carboxyl group can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino group can react with acid chlorides or anhydrides to form amides, which may undergo further reactions such as cyclization into diketopiperazines .
  • Decarboxylation and Deamination: Similar to other amino acids, it can undergo decarboxylation or deamination, particularly in the presence of aldehydes, leading to the formation of various derivatives .

2-Aminohexadecanoic acid has been shown to induce significant immunological responses when used in peptide-based vaccines. Its structure allows it to interact effectively with immune receptors, enhancing the efficacy of vaccine formulations. Studies indicate that it plays a role as an adjuvant, promoting stronger immune responses against pathogens .

Several methods have been developed for synthesizing 2-aminohexadecanoic acid:

  • Direct Synthesis from Hexadecanoic Acid: One common approach involves the reaction of hexadecanoic acid with ammonia under high temperature (130 - 140 °C) in the presence of alcohol .
  • Convergent Synthesis: Utilizing protected amino acids or derivatives, this method allows for selective functionalization and higher yields. For instance, protecting the amino function with t-BOC enhances subsequent reactions by preventing polymerization .
  • Enzymatic Methods: Biocatalysis can also be employed to produce this compound from fatty acids using specific enzymes that facilitate the introduction of the amino group.

2-Aminohexadecanoic acid finds applications in various fields:

  • Pharmaceuticals: Used as a building block in peptide synthesis for drug development.
  • Vaccine Development: Acts as an adjuvant in vaccine formulations, enhancing immune responses against diseases .
  • Biotechnology: Employed in creating biomaterials and as a component in liposomal formulations for drug delivery systems.

Research has indicated that 2-aminohexadecanoic acid interacts with several biological molecules:

  • Immune Receptors: It binds to Toll-like receptors, facilitating immune activation and enhancing the effectiveness of vaccines.
  • Peptide Interactions: Its structure allows it to form stable complexes with various peptides, influencing their biological activity and stability .

Several compounds share structural similarities with 2-aminohexadecanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Aminodecanoic Acid10-carbon chainShorter chain length; less hydrophobic than hexadecanoic acid.
2-Aminooctadecanoic Acid18-carbon chainIncreased hydrophobicity; potential for different biological interactions.
Palmitic AcidSaturated fatty acid (16 carbons)Lacks amino group; primarily involved in energy storage rather than biological signaling.
Oleic AcidUnsaturated fatty acid (18 carbons)Contains a double bond; different physical properties and biological roles.

2-Aminohexadecanoic acid's unique combination of an amino group and a long hydrocarbon chain gives it distinctive properties that facilitate its role in immunology and biochemistry compared to these similar compounds.

XLogP3

3.9

Sequence

X

Wikipedia

2-aminohexadecanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

Dates

Last modified: 08-15-2023

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